URB-597

説明

URB-597 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

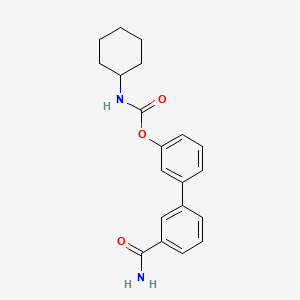

a fatty acid amide hydrolase inhibitor; structure in first source

Structure

3D Structure

特性

IUPAC Name |

[3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c21-19(23)16-8-4-6-14(12-16)15-7-5-11-18(13-15)25-20(24)22-17-9-2-1-3-10-17/h4-8,11-13,17H,1-3,9-10H2,(H2,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFVXGGUISEHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203046 | |

| Record name | URB-597 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204541 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

546141-08-6 | |

| Record name | 3′-(Aminocarbonyl)[1,1′-biphenyl]-3-yl N-cyclohexylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546141-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | URB-597 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0546141086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | URB-597 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URB597 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URB-597 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX47LB88FO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

URB-597: A Technical Review of its Mechanism of Action as a Fatty Acid Amide Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB-597 (cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester) is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides. By preventing the breakdown of AEA, this compound elevates the levels of this endogenous cannabinoid in the brain and peripheral tissues, thereby enhancing cannabinoid receptor signaling. This technical guide provides an in-depth review of the mechanism of action of this compound, detailing its enzymatic inhibition, effects on endocannabinoid signaling, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: FAAH Inhibition

This compound acts as an irreversible inhibitor of FAAH. It covalently modifies the enzyme's catalytic serine residue, rendering it inactive. This inhibition leads to a significant and sustained increase in the endogenous levels of anandamide and other FAAH substrates, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1][2] The primary consequence of elevated anandamide levels is the enhanced activation of cannabinoid receptors, principally the CB1 receptor, which is widely expressed in the central nervous system.[3][4]

The signaling pathway is initiated by the binding of elevated anandamide to presynaptic CB1 receptors, which are G-protein coupled receptors. Activation of CB1 receptors leads to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels, ultimately resulting in the suppression of neurotransmitter release.

References

- 1. Effects of the fatty acid amide hydrolase inhibitor URB597 on the sleep-wake cycle, c-Fos expression and dopamine levels of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]

URB-597 as a selective FAAH inhibitor

An In-Depth Technical Guide to URB-597: A Selective FAAH Inhibitor

Introduction

This compound, also known as KDS-4103, is a potent and well-characterized inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the intracellular degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3][4] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide in the brain and peripheral tissues, thereby amplifying the signaling of the endocannabinoid system.[3][5][6][7] This mechanism has made this compound a valuable pharmacological tool for investigating the physiological roles of anandamide and a potential therapeutic agent for a range of conditions, including anxiety, depression, and pain.[2][7][8] Unlike direct-acting cannabinoid receptor agonists, this compound enhances the natural, on-demand signaling of endocannabinoids without producing the classic psychotropic side effects associated with compounds like Δ⁹-tetrahydrocannabinol (THC).[3][5][9]

Mechanism of Action

This compound is an irreversible inhibitor that acts by covalently modifying the active site of the FAAH enzyme.[10] It belongs to the O-aryl carbamate class of inhibitors. The mechanism involves the carbamylation of a key serine nucleophile (Ser241) within the catalytic serine triad (Ser241-Ser217-Lys142) of FAAH.[10][11] This covalent modification inactivates the enzyme, preventing it from hydrolyzing its substrates.

The crystal structure of the FAAH-URB597 complex confirms that the cyclohexyl-carbamate moiety of the inhibitor is positioned within the enzyme's acyl chain-binding tunnel, leading to the covalent modification.[11] This irreversible action results in a sustained elevation of anandamide levels long after the inhibitor has been cleared from circulation.[10]

References

- 1. EX-597 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597): Effects on Anandamide and Oleoylethanolamide Deactivation [escholarship.org]

- 5. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancing Endocannabinoid Signaling via β-Catenin in the Nucleus Accumbens Attenuates PTSD- and Depression-like Behavior of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

The Core Function of URB597: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB597, also known as KDS-4103, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). Its primary function is to prevent the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA). This inhibition leads to a significant elevation of AEA levels in the central nervous system and peripheral tissues, thereby amplifying the signaling of cannabinoid receptors, primarily CB1. This enhanced endocannabinoid tone underlies the anxiolytic, antidepressant, and analgesic properties of URB597 observed in preclinical studies. This technical guide provides a comprehensive overview of the core function of URB597, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and an exploration of its signaling pathways and potential off-target effects.

Mechanism of Action

URB597 acts as an irreversible inhibitor of FAAH, a serine hydrolase responsible for the intracellular hydrolysis of anandamide and other related fatty acid amides such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1] By covalently modifying the active site serine of FAAH, URB597 effectively blocks the enzyme's catalytic activity. This leads to a significant and sustained increase in the endogenous levels of anandamide, which can then exert its physiological effects by activating cannabinoid receptors, predominantly the CB1 receptor.[2]

Signaling Pathway of URB597's Core Function

Caption: Core mechanism of URB597 action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the potency and efficacy of URB597.

Table 1: In Vitro and In Vivo Potency of URB597

| Parameter | Species | Tissue/System | Value | Reference |

| IC50 | Rat | Brain Membranes | 5 nM | [2] |

| Human | Liver Microsomes | 3 nM | [2] | |

| ID50 | Rat | Brain FAAH Activity (i.p.) | 0.15 mg/kg | [2] |

| kinact | Recombinant FAAH | 0.0033 ± 0.0003 s-1 | [1] | |

| Ki | Recombinant FAAH | 2.0 ± 0.3 μM | [1] |

Table 2: Effects of URB597 on Endocannabinoid Levels

| Species | Brain Region/Tissue | URB597 Dose | Time Point | % Increase in Anandamide | Reference |

| Rat | Whole Brain | 10 mg/kg | 240 min | >100% | [3] |

| Monkey | Midbrain, Putamen, etc. | 0.3 mg/kg (i.v.) | - | Significant Increase | [4] |

| Mouse | Forebrain | 1 mg/kg (i.p.) | - | ~250% | [5] |

| Rat | Plasma | 10 mg/kg | 60 min | ~150% | [3] |

| Rat | Plasma | 10 mg/kg | 240 min | ~200% | [3] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the function of URB597 are provided below.

In Vitro FAAH Inhibition Assay

This protocol is a representative method for determining the inhibitory potency of URB597 on FAAH activity.

Objective: To quantify the in vitro inhibition of FAAH by URB597.

Materials:

-

Rat brain homogenate (as a source of FAAH)

-

URB597

-

[3H]Anandamide (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Prepare rat brain homogenates in assay buffer.

-

Pre-incubate the brain homogenate with varying concentrations of URB597 or vehicle for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [3H]Anandamide to the pre-incubated mixture.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding an organic solvent (e.g., chloroform/methanol) to extract the unhydrolyzed substrate and the radiolabeled product.

-

Separate the aqueous and organic phases by centrifugation.

-

Quantify the amount of radiolabeled product in the aqueous phase using liquid scintillation counting.

-

Calculate the percentage of FAAH inhibition for each concentration of URB597 and determine the IC50 value.

Experimental Workflow for In Vitro FAAH Inhibition Assay

Caption: Workflow for FAAH inhibition assay.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic effects of URB597.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Administer URB597 (e.g., 0.1-1 mg/kg, i.p.) or vehicle to the animals (rats or mice) at a specified time before the test (e.g., 30-60 minutes).

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms using a video-tracking system.

-

Anxiolytic activity is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.

Hot Plate Test for Analgesic Activity

The hot plate test is a common method to assess the analgesic properties of a compound against thermal stimuli.

Objective: To determine the analgesic effects of URB597.

Apparatus:

-

A hot plate apparatus with a controlled temperature surface.

Procedure:

-

Administer URB597 (e.g., 1-10 mg/kg, i.p.) or vehicle to the animals (mice or rats).

-

At a predetermined time after drug administration, place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55°C).

-

Measure the latency for the animal to exhibit a pain response, such as licking its paws or jumping.

-

A cut-off time is set to prevent tissue damage.

-

An increase in the latency to respond to the thermal stimulus indicates an analgesic effect.

Downstream Signaling and Off-Target Effects

While the primary mechanism of URB597 involves FAAH inhibition and subsequent CB1 receptor activation, the downstream signaling is complex and can involve multiple pathways. Furthermore, evidence suggests that URB597 may have FAAH-independent effects.

Downstream Signaling of CB1 Receptor Activation

Activation of the Gi/o-coupled CB1 receptor by anandamide can lead to:

-

Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

-

Activation of mitogen-activated protein kinase (MAPK) pathways.

-

Modulation of ion channels, including inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.

Potential FAAH-Independent and Off-Target Effects

Several studies have suggested that URB597 may exert effects through mechanisms other than FAAH inhibition. These include:

-

Peroxisome Proliferator-Activated Receptors (PPARs): URB597-induced increases in other fatty acid amides, such as OEA and PEA, can lead to the activation of PPARα, which may contribute to its anti-inflammatory and analgesic effects.[6]

-

Transient Receptor Potential Vanilloid 1 (TRPV1) channels: Anandamide is also a known agonist of TRPV1 channels. At higher concentrations resulting from FAAH inhibition, anandamide's action on TRPV1 may contribute to its complex pharmacological profile, particularly in pain modulation.[7]

-

Direct inhibition of other enzymes: At higher concentrations, URB597 has been shown to inhibit other serine hydrolases, such as carboxylesterases.[3]

Signaling Pathways Including Off-Target Effects

Caption: Expanded signaling of URB597.

Conclusion

URB597 serves as a critical pharmacological tool for investigating the therapeutic potential of enhancing the endocannabinoid system. Its primary function as a selective FAAH inhibitor leads to a robust increase in anandamide levels, resulting in a range of potentially beneficial pharmacological effects. However, a comprehensive understanding of its function must also consider its influence on other fatty acid amides and potential off-target interactions. The detailed information provided in this guide is intended to support further research and development in this promising area of pharmacology.

References

- 1. Hot plate test - Wikipedia [en.wikipedia.org]

- 2. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual mechanism of TRKB activation by anandamide through CB1 and TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Full Inhibition of Spinal FAAH Leads to TRPV1-Mediated Analgesic Effects in Neuropathic Rats and Possible Lipoxygenase-Mediated Remodeling of Anandamide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

URB-597: A Technical Guide to Endocannabinoid System Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB-597, also known as KDS-4103, is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, this compound elevates the levels of this endogenous cannabinoid in the brain and peripheral tissues. This modulation of the endocannabinoid system has been shown to produce anxiolytic, antidepressant, and analgesic effects in preclinical models without the psychotropic side effects associated with direct cannabinoid receptor agonists. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols, and visual representations of its cellular and experimental pathways.

Mechanism of Action

This compound acts as an irreversible inhibitor of FAAH.[1] It covalently binds to a catalytic serine residue within the enzyme's active site, rendering it inactive.[2] This inhibition leads to a significant increase in the endogenous levels of anandamide and other fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). The elevated anandamide levels result in enhanced activation of cannabinoid receptors, primarily the CB1 receptor, which is widely expressed in the central nervous system.[3] This enhanced signaling at CB1 receptors is believed to mediate the therapeutic effects of this compound.[3] Notably, this compound does not directly interact with cannabinoid receptors or inhibit anandamide transport, highlighting its specific mechanism of action.[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro FAAH Inhibition

| Preparation | Species | IC50 (nM) | Reference |

| Brain Membranes | Rat | 5 | [3][5] |

| Brain Membranes | Rat | 4.6 | [6] |

| Intact Neurons | Rat | 0.5 | [6] |

| Liver Microsomes | Human | 3 | [3][5] |

Table 2: In Vivo FAAH Inhibition and Anandamide Elevation

| Species | Dose (mg/kg) | Route | Effect | Reference |

| Rat | 0.15 | i.p. | ID50 for brain FAAH inhibition | [3] |

| Rat | 0.3 | i.p. | Significant increase in brain anandamide levels | [7] |

| Rat | 10 | i.p. | Increased plasma and brain AEA levels | [8] |

| Monkey | 0.3 | i.v. | Blocked FAAH activity and increased brain anandamide levels | [7] |

Table 3: Behavioral Effects in Preclinical Models

| Species | Dose (mg/kg) | Route | Behavioral Effect | Reference |

| Rhesus Monkey | up to 3.2 | i.v. | Markedly increased the potency (32-fold) and duration of action of anandamide | [9][10] |

| Rat | 0.3 | i.p. | Reduces allodynia and hyperalgesia in inflammatory pain | [6] |

Experimental Protocols

In Vitro FAAH Inhibition Assay (Radiometric)

This protocol describes the determination of this compound's inhibitory activity on FAAH using radiolabeled anandamide.

Materials:

-

Rat brain membranes (prepared as described below)

-

This compound

-

[³H]Anandamide (as substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Preparation of Rat Brain Membranes: Homogenize rat brains in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

-

Assay:

-

Pre-incubate the rat brain membranes with varying concentrations of this compound or vehicle for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [³H]anandamide.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Terminate the reaction by adding an organic solvent (e.g., chloroform/methanol).

-

Separate the aqueous phase (containing the product, [³H]ethanolamine) from the organic phase (containing the unreacted substrate) by centrifugation.

-

Quantify the radioactivity in the aqueous phase using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In Vivo Measurement of Anandamide Levels by LC-MS

This protocol outlines the procedure for quantifying the effect of this compound on brain anandamide levels.

Materials:

-

This compound

-

Vehicle (e.g., 5% Tween 80, 5% polyethylene glycol 400, and 90% saline)

-

Rodents (rats or mice)

-

Internal standard (e.g., deuterated anandamide)

-

Organic solvents for extraction (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).

-

Tissue Collection: At a specified time point post-administration, euthanize the animals and rapidly dissect the brain region of interest. Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of anandamide.

-

Sample Preparation:

-

Weigh the frozen tissue and homogenize in an organic solvent containing the internal standard.

-

Centrifuge the homogenate to precipitate proteins.

-

Collect the supernatant and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use a suitable chromatographic column and mobile phase gradient to separate anandamide from other lipids. Quantify anandamide levels using multiple reaction monitoring (MRM) by comparing the peak area of endogenous anandamide to that of the internal standard.

Visualizations

Signaling Pathway of this compound Action

References

- 1. researchgate.net [researchgate.net]

- 2. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. URB597 | FAAH inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. Temporal changes in mouse brain fatty acid amide hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]

The Selective FAAH Inhibitor URB-597: A Technical Guide to its Effects on Anandamide Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB-597 (cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester) is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By blocking FAAH activity, this compound elevates the endogenous levels of anandamide in the brain and peripheral tissues. This elevation potentiates the effects of anandamide at cannabinoid receptor type 1 (CB1), leading to a range of physiological effects, including anxiolytic, antidepressant, and analgesic properties, without the psychotropic side effects associated with direct CB1 agonists. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on anandamide levels, detailed experimental protocols for assessing its activity, and a visualization of the relevant signaling pathways.

Mechanism of Action

This compound acts as an irreversible inhibitor of FAAH.[1] This covalent modification of the enzyme's active site prevents the hydrolysis of anandamide into arachidonic acid and ethanolamine, thereby increasing the concentration and prolonging the action of anandamide in the vicinity of cannabinoid receptors.[2] The selectivity of this compound for FAAH over other enzymes and receptors, including the CB1 receptor itself, is a key feature of its pharmacological profile.[1]

Quantitative Effects on Anandamide Levels

Administration of this compound leads to a significant and dose-dependent increase in anandamide levels in various brain regions. The tables below summarize quantitative data from key studies in rodents and non-human primates.

Table 1: Effect of this compound on Brain Anandamide Levels in Rodents

| Species | Brain Region | This compound Dose (mg/kg) | Route | Time Post-Administration | Fold Increase in Anandamide (vs. Vehicle) | Reference |

| Rat | Hippocampus | 0.1 | i.p. | 2 hours | ~1.5 | [3] |

| Rat | Whole Brain | 10 | i.p. | 240 min | Significantly increased | [4] |

| Mouse | Forebrain | 1 | i.p. | Not specified | ~2.5 | |

| Mouse | Hippocampus | 0.5 | i.p. | 30 min | ~2.0 | [5] |

Table 2: Effect of this compound on Brain FAAH Activity and Anandamide Levels in Non-Human Primates

| Species | Brain Region | This compound Dose (mg/kg) | Route | Outcome | Reference |

| Rhesus Monkey | Not specified | 3.2 | i.v. | Markedly increased potency of anandamide (32-fold) | [6][7] |

| Squirrel Monkey | Multiple | 0.3 | i.v. | Marked inhibition of FAAH activity, increased anandamide levels | [8] |

Experimental Protocols

In Vivo Administration of this compound and Tissue Collection

Objective: To assess the effect of this compound on endogenous anandamide levels in the brain.

Materials:

-

This compound

-

Vehicle solution (e.g., Tween 80 2%, ethanol 2%, and saline 96%)

-

Experimental animals (e.g., male Sprague-Dawley rats or C57BL/6 mice)

-

Syringes and needles for intraperitoneal (i.p.) or intravenous (i.v.) injection

-

Guillotine or other approved method for euthanasia

-

Liquid nitrogen

-

Cryovials for tissue storage

Procedure:

-

Dissolve this compound in the vehicle solution to the desired concentration.

-

Administer the this compound solution or vehicle to the experimental animals via the chosen route (e.g., i.p. injection). Doses typically range from 0.1 to 10 mg/kg for rodents.[3][4]

-

At a predetermined time point post-administration (e.g., 30 minutes to 4 hours), euthanize the animals.[4][5]

-

Rapidly dissect the brain and specific brain regions of interest on an ice-cold surface.

-

Flash-freeze the tissue samples in liquid nitrogen to halt enzymatic activity.

-

Store the frozen tissue samples at -80°C until analysis.[5]

Quantification of Anandamide in Brain Tissue by LC-MS

Objective: To measure the concentration of anandamide in brain tissue samples.

Materials:

-

Frozen brain tissue

-

Acetonitrile (ACN)

-

Internal standard (e.g., anandamide-d4)

-

Homogenizer

-

Centrifuge

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with a C18 reverse-phase column

Procedure:

-

Weigh the frozen brain tissue.

-

Homogenize the tissue in a known volume of ice-cold ACN containing the internal standard. A simple protein precipitation procedure is often sufficient.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.

-

Collect the supernatant containing the lipid extract.

-

Evaporate the solvent from the supernatant under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

Inject the sample into the LC-MS system.

-

Separate the analytes on a C18 column using a gradient mobile phase (e.g., water and ACN with formic acid).

-

Detect and quantify anandamide and the internal standard using the mass spectrometer in positive ion mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

-

Calculate the concentration of anandamide in the original tissue sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

FAAH Activity Assay

Objective: To measure the inhibitory effect of this compound on FAAH enzyme activity.

Materials:

-

Brain tissue homogenate or recombinant FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)

-

This compound or other test inhibitors

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the brain homogenate or recombinant FAAH enzyme to each well.

-

Add the different concentrations of this compound or vehicle to the respective wells.

-

Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically or as an endpoint reading at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the percentage of FAAH inhibition for each concentration of this compound compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of anandamide and the inhibitory action of this compound on FAAH.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An optimized GC-MS method detects nanomole amounts of anandamide in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. cloud-clone.com [cloud-clone.com]

- 5. Endocannabinoids | Fisher Scientific [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of URB-597: A Technical Guide

An In-depth Examination of a Pioneering FAAH Inhibitor for Researchers, Scientists, and Drug Development Professionals

Abstract

URB-597, also known as KDS-4103 and ORG-231295, is a potent, selective, and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). Its development marked a significant step in the exploration of the endocannabinoid system as a therapeutic target. By preventing the degradation of the endogenous cannabinoid anandamide, this compound enhances endocannabinoid signaling, a mechanism with potential applications in the treatment of anxiety, depression, and pain. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and what is publicly known about the clinical progression of this compound. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of key biological and experimental pathways to serve as a resource for researchers in pharmacology and drug development.

Introduction: The Dawn of FAAH Inhibition

The discovery of the endocannabinoid system and its role in regulating a myriad of physiological processes spurred the search for therapeutic agents that could modulate its activity. One of the key enzymes in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1] The inhibition of FAAH emerged as an attractive therapeutic strategy, as it was hypothesized to elevate endogenous anandamide levels in a localized and activity-dependent manner, potentially offering therapeutic benefits without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1]

This compound, chemically known as [3-(3-carbamoylphenyl)phenyl]N-cyclohexylcarbamate or cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester, was one of the pioneering molecules in the class of FAAH inhibitors.[2][3][4] Its development provided a crucial tool for elucidating the physiological roles of FAAH and anandamide and paved the way for the clinical investigation of FAAH inhibitors for various neurological and psychiatric disorders.

Discovery and Synthesis

While specific details of the original synthesis by the discovering chemists are proprietary, a method for synthesizing 3-substituted phenols, a key intermediate for compounds like this compound, has been published. This method utilizes an oxidative Heck reaction followed by an oxidative dehydrogenation.

Mechanism of Action

This compound acts as a selective and irreversible inhibitor of FAAH.[2][5] The enzyme FAAH is an intracellular serine hydrolase that terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[1]

The inhibitory action of this compound is covalent in nature. The carbamate moiety of this compound is attacked by the catalytic serine nucleophile (Ser241) in the active site of FAAH. This results in the carbamylation of the serine residue, rendering the enzyme inactive. The biphenyl portion of the molecule serves as a leaving group. This irreversible inhibition leads to a sustained elevation of anandamide levels in the brain and peripheral tissues.[3][4][6]

Signaling Pathway of Enhanced Anandamide Action

The inhibition of FAAH by this compound leads to an accumulation of anandamide, which can then exert its effects through various signaling pathways. The primary targets of anandamide are the cannabinoid receptors CB1 and CB2.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597): Effects on Anandamide and Oleoylethanolamide Deactivation [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

URB-597 (KDS-4103): A Technical Whitepaper on a Selective FAAH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB-597, also known as KDS-4103, is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, this compound elevates its endogenous levels, thereby enhancing cannabinoid signaling. This mechanism has positioned this compound as a valuable research tool and a potential therapeutic agent for a range of conditions, including anxiety, depression, and pain. This document provides a comprehensive technical overview of this compound, including its alternative names, chemical properties, mechanism of action, and detailed experimental protocols for its study.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a multitude of physiological processes. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes and inactivates the endocannabinoid anandamide. Inhibition of FAAH presents a compelling therapeutic strategy by augmenting the natural signaling of anandamide without the psychoactive side effects associated with direct cannabinoid receptor agonists.

This compound has emerged as a benchmark FAAH inhibitor due to its high potency and selectivity.[1][2][3] Its alternative designations include KDS-4103, EX-597, and ORG-231295.[4] This whitepaper will delve into the technical details of this compound, offering a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Chemical Properties and Alternative Names

This compound is chemically identified as [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate.[4] A summary of its chemical properties and alternative names is presented in the table below.

| Property | Value |

| IUPAC Name | [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate |

| Alternative Names | KDS-4103, EX-597, ORG-231295 |

| CAS Number | 546141-08-6 |

| Molecular Formula | C₂₀H₂₂N₂O₃ |

| Molecular Weight | 338.407 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound acts as an irreversible inhibitor of FAAH.[4] This inhibition leads to an accumulation of anandamide in the central nervous system and peripheral tissues.[4] The elevated anandamide levels subsequently enhance the activation of cannabinoid receptors, primarily CB1 receptors, resulting in various physiological effects.

Quantitative Data

The inhibitory potency of this compound against FAAH has been quantified in various in vitro and in vivo studies.

| Parameter | Species/Tissue | Value |

| IC₅₀ | Rat Brain Membranes | 5 nM |

| IC₅₀ | Human Liver Microsomes | 3 nM |

| ID₅₀ | Rat Brain (intraperitoneal) | 0.15 mg/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro FAAH Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on FAAH in rat brain homogenates.

Materials:

-

Rat brain tissue

-

This compound

-

[³H]-Anandamide (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare rat brain homogenates in ice-cold assay buffer.

-

Pre-incubate the brain homogenates with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [³H]-anandamide to the mixture.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).

-

Separate the aqueous and organic phases by centrifugation. The hydrolyzed product ([³H]-ethanolamine) will be in the aqueous phase, while the unhydrolyzed [³H]-anandamide will remain in the organic phase.

-

Measure the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the percentage of FAAH inhibition for each concentration of this compound and determine the IC₅₀ value.

References

- 1. researchgate.net [researchgate.net]

- 2. The effects of anandamide signaling enhanced by the FAAH inhibitor URB597 on coping styles in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lack of effect of chronic pre-treatment with the FAAH inhibitor URB597 on inflammatory pain behaviour: evidence for plastic changes in the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]

URB-597 Pharmacodynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB-597, also known as KDS-4103, is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, this compound elevates its endogenous levels, thereby enhancing cannabinoid signaling through CB1 and CB2 receptors. This guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative potency, and effects on endocannabinoid signaling. Detailed experimental protocols for key assays and visual representations of relevant pathways are included to facilitate further research and development.

Core Mechanism of Action: FAAH Inhibition

This compound acts as an irreversible inhibitor of FAAH.[1] This enzyme is a key component of the endocannabinoid system, responsible for hydrolyzing anandamide into arachidonic acid and ethanolamine, thus terminating its signaling activity.[2] By blocking FAAH, this compound effectively increases the concentration and prolongs the action of anandamide in the brain and peripheral tissues.[3][4] This enhancement of endogenous anandamide signaling is the primary mechanism through which this compound exerts its pharmacological effects. The compound has been shown to be highly selective for FAAH, with minimal interaction with cannabinoid receptors or the anandamide transporter.[5][6]

Quantitative Analysis of this compound Potency

The inhibitory potency of this compound on FAAH has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Parameter | Value | System | Reference |

| IC₅₀ | 4.6 nM | Rat Brain Membranes | [7] |

| IC₅₀ | 0.5 nM | Intact Neurons | [7] |

| IC₅₀ | 3 nM | Human Liver Microsomes | [7] |

| ID₅₀ | 0.15 mg/kg (i.p.) | Rat Brain FAAH Activity | [5] |

| Caption: In Vitro and In Vivo Potency of this compound. |

| Dose | Effect | Species | Reference |

| 0.3 mg/kg (i.p.) | Increased brain anandamide levels | Rat | [7] |

| 10 mg/kg (i.p.) | Increased plasma and brain AEA levels | Rat | |

| 0.3 mg/kg (i.v.) | Blocked FAAH activity and increased anandamide levels in the brain | Monkey | [3] |

| Caption: In Vivo Doses and Effects of this compound on Anandamide Levels. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its activity.

Caption: Signaling pathway of FAAH inhibition by this compound.

Caption: Experimental workflow for FAAH activity assay.

Detailed Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and common laboratory practices for determining the IC₅₀ of FAAH inhibitors.

Materials:

-

96-well, black, flat-bottom microplate

-

FAAH-containing preparation (e.g., rat brain homogenate, cell lysate)

-

This compound stock solution (in DMSO)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Homogenize brain tissue or cells in ice-cold FAAH Assay Buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant contains the FAAH enzyme. Determine the protein concentration of the supernatant.

-

Assay Setup: In the 96-well plate, add the following to each well:

-

FAAH Assay Buffer

-

A standardized amount of the enzyme preparation.

-

Serial dilutions of this compound or vehicle (DMSO).

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to interact with the enzyme.

-

Reaction Initiation: Add the AAMCA substrate to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately begin kinetic measurement of fluorescence intensity in a microplate reader (Excitation: ~360 nm, Emission: ~465 nm) at 37°C for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (increase in fluorescence per minute). Plot the percentage of FAAH inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

In Vivo Assessment of Anandamide Levels by LC-MS/MS

This protocol outlines the general steps for quantifying changes in brain anandamide levels following this compound administration in rodents.

Materials:

-

This compound solution for injection

-

Rodent model (e.g., rats or mice)

-

Brain tissue collection tools

-

Liquid nitrogen

-

Homogenizer

-

Organic solvents (e.g., acetonitrile, chloroform, methanol)

-

Internal standard (e.g., deuterated anandamide)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).

-

Tissue Collection: At a predetermined time point after administration, euthanize the animals and rapidly dissect the brain region of interest. Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of anandamide.

-

Lipid Extraction:

-

Homogenize the frozen brain tissue in an organic solvent (e.g., acetonitrile) containing the internal standard.

-

Perform a lipid extraction using a method such as the Folch or Bligh-Dyer technique.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a suitable chromatography column and gradient.

-

Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Calculate the concentration of anandamide in the brain tissue, normalized to the tissue weight and the recovery of the internal standard.

Conclusion

This compound is a well-characterized, potent, and selective FAAH inhibitor that elevates endogenous anandamide levels. This mechanism of action underlies its diverse pharmacological effects observed in preclinical studies. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound and other FAAH inhibitors. Standardization of these protocols is crucial for ensuring the reproducibility and comparability of findings across different laboratories.

References

- 1. abcam.cn [abcam.cn]

- 2. The effects of anandamide signaling enhanced by the FAAH inhibitor URB597 on coping styles in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. Radiometric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

URB-597: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB-597, also known as KDS-4103, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] In the central nervous system, FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By irreversibly inhibiting FAAH, this compound leads to an accumulation of anandamide, thereby amplifying its endogenous signaling at cannabinoid receptors, primarily the CB1 receptor.[1][4] This mechanism of action has positioned this compound as a valuable tool in neuroscience research to probe the physiological roles of the endocannabinoid system. Preclinical studies have demonstrated its potential therapeutic effects, including anxiolytic, antidepressant, and analgesic properties, without the psychotropic side effects and abuse liability associated with direct-acting cannabinoid agonists.[4][5] This guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate its use in a research setting.

Core Mechanism of Action

This compound acts as a selective and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is an intracellular enzyme that hydrolyzes and deactivates a class of bioactive lipids called N-acylethanolamines (NAEs), the most prominent of which is the endocannabinoid anandamide (N-arachidonoylethanolamine; AEA).[4] By blocking FAAH activity, this compound elevates the levels of anandamide and other FAAH substrates, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), in the brain and peripheral tissues.[2][6] The increased concentration of anandamide enhances its activation of cannabinoid receptors, predominantly the CB1 receptor, which is widely expressed in the brain and mediates the majority of the neurobehavioral effects of cannabinoids.[6]

The following diagram illustrates the signaling pathway affected by this compound:

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Preparation | IC50 (nM) | Reference |

| Human Liver Microsomes | 3 | [3] |

| Rat Brain Membranes | 5 | [3] |

| Intact Rat Cortical Neurons | ~0.5 | [7] |

| Rat Brain Membranes | 4.6 | [2] |

Table 2: In Vivo Effects of this compound on Endocannabinoid Levels

| Species | Dose (mg/kg) | Route | Tissue | Analyte | Change from Vehicle | Time Point | Reference |

| Rat | 10 | IP | Plasma | Anandamide | Significant Increase | 60 and 240 min | [8] |

| Rat | 10 | IP | Brain | Anandamide | Significant Increase | 240 min | [8] |

| Rat | 0.1 | IP | Hippocampus | Anandamide | Significant Increase | 2 hours | [5] |

| Monkey | 0.3 | IV | Brain | Anandamide | Increased | Not specified | [4] |

| Rat | 0.03-0.3 | IP | Brain | Anandamide | Increased | 2 hours | [6] |

| Rat | 0.03-0.3 | IP | Brain | OEA | Increased | 2 hours | [6] |

| Rat | 0.03-0.3 | IP | Brain | PEA | Increased | 2 hours | [6] |

| Rat | SC | SC | Brain | Anandamide | Increased | Not specified | [9] |

| Rat | SC | SC | Proximal Colon | Anandamide | 2.2-fold increase | Not specified | [9] |

| Rat | SC | SC | Jejunum | Anandamide | Increased | Not specified | [9] |

Table 3: Behavioral Effects of this compound in Animal Models

| Species | Model | Dose (mg/kg) | Route | Effect | Reference |

| Rat | Inflammatory Pain | 0.3 | IP | Antiallodynic and antihyperalgesic | [2] |

| Rat | Trauma-Induced Anxiety | 0.075 (IC50) | IP | Suppression of anxiety-like behaviors | [10] |

| Mouse | Tail-Suspension Test | Not specified | Not specified | Antidepressant-like effects | [5] |

| Rat | Forced-Swim Test | Not specified | Not specified | Antidepressant-like effects | [5] |

| Monkey | Drug Discrimination | up to 3.2 | IV | Markedly increased potency (32-fold) and duration of anandamide | [11][12] |

| Mouse | Attentional Control | 0.5 | IP | Prevented cognitive disruptions | [13] |

| Rat | Cocaine Seeking | Not specified | Not specified | Reduces cocaine-seeking behavior | [1] |

Experimental Protocols

In Vivo Administration of this compound in Rodents

This protocol is a generalized procedure based on methodologies reported in multiple studies.[13][14][15]

Objective: To assess the behavioral or neurochemical effects of this compound in rats or mice.

Materials:

-

This compound (cyclohexyl carbamic acid 3′-carbamoyl-3-yl ester)

-

Vehicle solution: A common vehicle consists of 5% Tween 80, 5% polyethylene glycol 400, and 90% saline.[13] Another described vehicle is a mixture of DMSO, Tween 80, and saline (1:2:7).[15]

-

Syringes and needles for intraperitoneal (IP) or subcutaneous (SC) injection.

-

Experimental animals (rats or mice).

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in the chosen vehicle to the desired concentration. For example, to achieve a dose of 0.5 mg/kg in a 10 ml/kg injection volume, the concentration would be 0.05 mg/ml.

-

Ensure the solution is homogenous. Sonication may be required.

-

-

Animal Handling and Dosing:

-

Weigh each animal to determine the precise injection volume.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneally). Doses in literature range from 0.1 mg/kg to 10 mg/kg depending on the study's aim.[8][13]

-

The timing of administration relative to behavioral testing is critical. A common pretreatment time is 20-60 minutes.[13][16]

-

-

Behavioral Testing or Tissue Collection:

-

Following the appropriate pretreatment interval, conduct the planned behavioral assay (e.g., elevated plus maze, forced swim test).

-

For neurochemical analysis, animals are euthanized at the desired time point post-injection, and brain tissue is rapidly dissected, frozen, and stored for later analysis of endocannabinoid levels.

-

FAAH Inhibition Assay

This is a representative workflow for assessing the inhibitory activity of this compound on FAAH.

Applications in Neuroscience Research

This compound has been utilized in a wide array of preclinical studies to investigate the role of the endocannabinoid system in various physiological and pathological processes.

-

Anxiety and Depression: By elevating anandamide levels, this compound has demonstrated anxiolytic and antidepressant-like effects in rodent models.[5][6] These findings suggest that enhancing endogenous cannabinoid tone may be a therapeutic strategy for stress-related psychiatric disorders.

-

Pain Perception: this compound exhibits analgesic properties in models of inflammatory and neuropathic pain.[2][17] Its mechanism is believed to involve the activation of both CB1 and CB2 receptors.[17]

-

Cognition and Memory: The effects of this compound on cognition are complex and appear to be dose-dependent. Some studies report cognitive-enhancing effects, such as preventing attentional impairments, while others have noted impairments at different doses or in different tasks.[13]

-

Addiction and Reward: this compound has been shown to reduce cocaine-seeking behavior and mitigate cue-induced relapse in animal models.[1][18] Unlike direct CB1 agonists, it does not appear to have rewarding properties on its own, suggesting a lower potential for abuse.[4][5]

-

Neuroinflammation: this compound can reduce the expression of pro-inflammatory enzymes and the release of inflammatory mediators in microglial cells, indicating a potential role in modulating neuroinflammatory processes.[2]

Conclusion

This compound is a powerful pharmacological tool for investigating the endocannabinoid system's role in the central nervous system. Its ability to selectively inhibit FAAH and thereby augment endogenous anandamide signaling provides a more physiologically relevant approach compared to the use of exogenous cannabinoid agonists. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource for designing and conducting experiments with this compound. As research in this field continues, a deeper understanding of the therapeutic potential of FAAH inhibition for a range of neurological and psychiatric disorders is anticipated.

References

- 1. EX-597 - Wikipedia [en.wikipedia.org]

- 2. URB597 | FAAH inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

- 4. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Effects of fatty acid amide hydrolase inhibitor URB597 in a rat model of trauma-induced long-term anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drugs [bio-protocol.org]

- 17. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The FAAH inhibitor URB597 reduces cocaine intake during conditioned punishment and mitigates cocaine seeking during withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

URB-597: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

URB-597, also known as KDS-4103, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] By preventing the degradation of the endogenous cannabinoid anandamide (AEA), this compound enhances endocannabinoid signaling.[3][4] This mechanism of action has positioned this compound as a promising therapeutic candidate for a range of neurological and psychiatric disorders. Preclinical studies have demonstrated its potential efficacy in models of pain, depression, and anxiety, largely mediated through the potentiation of AEA's effects on cannabinoid receptor 1 (CB1).[3][5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical findings, and detailed experimental protocols.

Mechanism of Action

This compound is an irreversible inhibitor of FAAH, the primary enzyme responsible for the intracellular hydrolysis of anandamide.[7][8] Inhibition of FAAH leads to an accumulation of AEA in the brain and periphery, thereby enhancing the activation of cannabinoid receptors, predominantly the CB1 receptor.[3][5][9] This targeted elevation of a natural ligand is hypothesized to offer a more nuanced and potentially safer therapeutic window compared to direct-acting cannabinoid agonists.[10]

Signaling Pathway

The primary signaling pathway influenced by this compound is the endocannabinoid system. By inhibiting FAAH, this compound increases the bioavailability of anandamide to act on presynaptic CB1 receptors. Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, ultimately resulting in a decrease in neurotransmitter release.

Caption: this compound inhibits FAAH, increasing anandamide levels and CB1 receptor activation.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from various preclinical investigations of this compound.

Table 1: In Vitro and In Vivo FAAH Inhibition

| Parameter | Value | Species/System | Reference |

| IC50 | 4.6 nM | Rat brain membranes | [1] |

| IC50 | 0.5 nM | Intact neurons | [1] |

| IC50 | 3 nM | Human liver microsomes | [1][11] |

| Ki | 0.23 µM | Recombinant human FAAH | [8] |

| kinact | 0.0033 s⁻¹ | Recombinant human FAAH | [8] |

| Inhibition | Profound | Rat brain (0.3 mg/kg, i.p.) | [4] |

Table 2: Effects on Endocannabinoid Levels

| Treatment | Tissue | Anandamide (AEA) Change | 2-AG Change | Reference |

| This compound (10 mg/kg) | Rat Plasma | Significant increase | Not specified | [5] |

| This compound (10 mg/kg) | Rat Brain | Significant increase (at 240 min) | No significant difference | [5] |

| This compound (0.3 mg/kg, i.v.) | Monkey Brain | Significant increase | Marked compensatory decrease | [3] |

| This compound (0.1 mg/kg, i.p.) | Rat Hippocampus & PFC | Accumulation | Not specified | [7] |

| This compound (0.3 mg/kg, i.p., chronic) | Rat Midbrain, Striatum, Thalamus | Increased levels | Not specified | [4] |

| This compound (3 mg/kg, s.c.) | Rat Proximal Colon | 2.2-fold increase | No change | [12] |

Table 3: Preclinical Efficacy in Pain Models

| Pain Model | Species | This compound Dose | Effect | Receptor Mediation | Reference |

| Acid-stimulated stretching | Rat | 1-10 mg/kg, i.p. | Dose-related decrease in stretching | CB1 | [5][10] |

| Inflammatory Pain (CFA) | Rat | 0.3 mg/kg, i.p. | Reduced allodynia and hyperalgesia | CB1 and CB2 | [13] |

| Orofacial Pain | Rat | 2 mg/kg, i.p. | Antinociceptive effect | CB1 | [9] |

| Visceral Hypersensitivity | Rat | 3 mg/kg, s.c. | Inhibited hyperalgesia | Not specified | [12] |

Table 4: Preclinical Efficacy in Depression Models

| Depression Model | Species | This compound Dose | Effect | Reference |

| Chronic Mild Stress (CMS) | Rat | 0.3 mg/kg/day, i.p. (5 weeks) | Corrected reduction in body weight and sucrose intake | [4] |

| Forced Swim Test (FST) | Rat | 0.1, 0.3 mg/kg, i.p. | Decreased immobility time | [6] |

| Tail Suspension Test (TST) | Mouse | 0.03-0.3 mg/kg, i.p. | Dose-dependent decrease in immobility | [7] |

| Early Life Stress | Rat | 0.4 mg/kg, i.p. (14 days) | Decreased depressive-like behaviors | [6] |

Table 5: Preclinical Efficacy in Anxiety Models

| Anxiety Model | Species | This compound Dose | Effect | Receptor Mediation | Reference |

| Elevated Plus Maze (aversive conditions) | Rat | Not specified | Decreased anxiety | CB1 | [14] |

| Chronic Corticosterone Exposure | Mouse | Not specified | Rapid and long-lasting anti-anxiety effects | CB1 | [15] |

| Predator Odor Exposure (TMT) | Rat | Not specified | Reduced anxiety-like behavior | Not specified | [16] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.

FAAH Activity Assay

Objective: To determine the in vitro inhibitory potency of this compound on FAAH activity.

Procedure:

-

Tissue Preparation: Rat brain membranes are prepared by homogenizing brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuging to isolate the membrane fraction.

-

Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled anandamide substrate (e.g., [³H]anandamide) in the presence of varying concentrations of this compound.

-

Reaction Termination: The enzymatic reaction is stopped, typically by the addition of an organic solvent mixture (e.g., chloroform/methanol).

-

Extraction and Quantification: The radioactive hydrolysis product (e.g., [³H]ethanolamine) is separated from the unreacted substrate by liquid-liquid extraction. The radioactivity in the aqueous phase is then quantified using liquid scintillation counting.

-

Data Analysis: The percentage of FAAH inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

Rodent Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)

Objective: To assess the anti-allodynic and anti-hyperalgesic effects of this compound in a model of persistent inflammatory pain.

Procedure:

-

Induction of Inflammation: A single intraplantar injection of CFA is administered into the hind paw of the rat to induce localized inflammation.

-

Behavioral Testing (Baseline): Before CFA injection, baseline paw withdrawal thresholds to mechanical stimuli (von Frey filaments) and paw withdrawal latencies to thermal stimuli (radiant heat source) are measured.

-

Drug Administration: At a specified time post-CFA injection (e.g., 24 hours), this compound or vehicle is administered (e.g., intraperitoneally).

-

Post-Drug Behavioral Testing: Mechanical and thermal sensitivity are re-assessed at multiple time points after drug administration.

-

Data Analysis: Changes in paw withdrawal threshold and latency are compared between this compound-treated and vehicle-treated groups to determine the analgesic effect. To investigate receptor mediation, selective CB1 (e.g., AM251) or CB2 (e.g., SR144528) antagonists can be co-administered with this compound.[13]

Experimental Workflow: Inflammatory Pain Model

Caption: Workflow for assessing this compound's efficacy in an inflammatory pain model.

Chronic Mild Stress (CMS) Model of Depression

Objective: To evaluate the antidepressant-like effects of chronic this compound treatment.

Procedure:

-

Induction of CMS: Rats are subjected to a varied and unpredictable series of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) for several weeks.

-

Sucrose Preference Test: A key measure of anhedonia, the sucrose preference test, is conducted periodically. This involves giving the rats a free choice between two bottles, one containing a sucrose solution and the other containing water.

-

Drug Administration: During the stress period, rats receive daily injections of this compound or vehicle. A positive control group treated with a standard antidepressant (e.g., imipramine) is often included.[4]

-

Monitoring: Body weight and sucrose consumption are monitored throughout the study.

-

Data Analysis: The sucrose preference (percentage of sucrose solution consumed relative to total fluid intake) and changes in body weight are compared between the different treatment groups. A reversal of the stress-induced decrease in sucrose preference and body weight gain by this compound indicates an antidepressant-like effect.[4][17]

Potential Therapeutic Applications

The preclinical evidence strongly suggests that this compound has potential therapeutic applications in several areas:

-

Chronic Pain: this compound has shown efficacy in reducing both inflammatory and neuropathic pain in animal models, suggesting its potential as a novel analgesic with a reduced side-effect profile compared to opioids and direct cannabinoid agonists.[5][13][18]

-

Depressive Disorders: By modulating the endocannabinoid system, which is implicated in mood regulation, this compound has demonstrated antidepressant-like effects in robust animal models of depression.[4][6][7]

-

Anxiety Disorders: this compound has shown anxiolytic properties, particularly in situations of high stress, indicating its potential for treating anxiety-related conditions such as post-traumatic stress disorder (PTSD) and social anxiety disorder.[2][14][15]

Conclusion

This compound represents a compelling therapeutic strategy that leverages the body's own endocannabinoid system. By selectively inhibiting FAAH, it enhances anandamide signaling in a targeted manner. The extensive preclinical data support its potential as a treatment for pain, depression, and anxiety. Further clinical investigation is warranted to translate these promising preclinical findings into novel therapies for these challenging conditions.

References

- 1. URB597 | FAAH inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. EX-597 - Wikipedia [en.wikipedia.org]

- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antidepressant-like activity of the fatty acid amide hydrolase inhibitor URB597 in a rat model of chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of the fatty acid amide hydrolase inhibitor URB597 on pain-stimulated and pain-depressed behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

- 12. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of anandamide signaling enhanced by the FAAH inhibitor URB597 on coping styles in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fatty acid amide hydrolase inhibitors produce rapid anti-anxiety responses through amygdala long-term depression in male rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. escholarship.org [escholarship.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of URB-597 in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Core Concept: URB-597 and the Endocannabinoid System

This compound (cyclohexyl carbamic acid 3′-carbamoyl-biphenyl-3-yl ester) is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] The primary role of FAAH is the intracellular hydrolysis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. The most well-studied of these is anandamide (AEA), an endogenous ligand for cannabinoid receptors.[1][3]

By inhibiting FAAH, this compound effectively increases the concentration and duration of action of anandamide and other NAEs like N-palmitoyl ethanolamide (PEA) and N-oleoyl ethanolamide (OEA) in the brain.[1][4] This augmentation of the endogenous cannabinoid system is the principal mechanism through which this compound exerts its therapeutic effects, including its significant anti-inflammatory properties in the central nervous system.[3][4] Unlike direct-acting cannabinoid agonists, this compound enhances endocannabinoid signaling in a spatially and temporally relevant manner, potentially offering a therapeutic advantage with a reduced risk of abuse.[1][5]

Mechanism of Action in Neuroinflammation

Neuroinflammation is a complex process characterized by the activation of glial cells (microglia and astrocytes) and the subsequent production of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species.[6][7] this compound mitigates neuroinflammation through a multi-faceted approach, primarily driven by the enhanced signaling of anandamide.

The core mechanisms include:

-

Modulation of Microglial Activation: Microglia are the primary immune cells of the brain.[4] In neuroinflammatory states, they become activated, contributing to both protective and detrimental effects. This compound has been shown to attenuate the activation of microglia, reducing the expression of markers like MHCII, CD68, and CD11b.[4][6] This modulation helps to shift microglia from a pro-inflammatory to a more neuroprotective phenotype.[8]

-

Suppression of Pro-inflammatory Cytokines: A hallmark of neuroinflammation is the overproduction of pro-inflammatory cytokines. This compound treatment has been demonstrated to significantly reduce the expression of key cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[4][7][9]

-

Activation of Cannabinoid and PPAR-α Receptors: The increased levels of anandamide and other NAEs lead to the activation of several key receptors:

-

Cannabinoid Receptor 1 (CB1): Primarily expressed on neurons, its activation can modulate neurotransmitter release and neuronal activity, contributing to neuroprotection.[10]

-